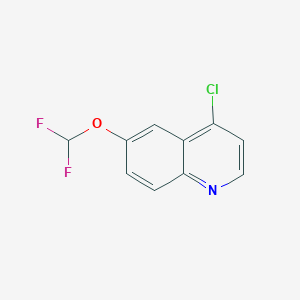
4-Chloro-6-(difluoromethoxy)quinoline
Übersicht
Beschreibung
4-Chloro-6-(difluoromethoxy)quinoline is a synthetic compound belonging to the quinoline familyThe molecular formula of this compound is C10H6ClF2NO, and it has a molecular weight of 229.61 g/mol.
Vorbereitungsmethoden
The synthesis of 4-Chloro-6-(difluoromethoxy)quinoline involves several methods, including traditional and green synthetic approaches. One common method involves the use of substituted o-amino acetophenone derivatives and enolisable ketones with molecular iodine as a catalyst in ethanol . Another method utilizes ionic liquids under ultrasound at room temperature, which avoids the use of hazardous acids or bases and harsh reaction conditions . Industrial production methods often focus on cost-effective and environmentally benign protocols, such as using NaHSO4·SiO2 as a heterogeneous and reusable catalyst .
Analyse Chemischer Reaktionen
4-Chloro-6-(difluoromethoxy)quinoline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic and electrophilic substitution reactions due to the presence of the chloro and difluoromethoxy groups.
Oxidation and Reduction:
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .
Wissenschaftliche Forschungsanwendungen
4-Chloro-6-(difluoromethoxy)quinoline has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound has shown potential in biological studies, particularly in the development of antimicrobial and antiviral agents.
Medicine: It is being investigated for its potential therapeutic applications, including anticancer, anti-inflammatory, and antimalarial activities.
Industry: The compound is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Chloro-6-(difluoromethoxy)quinoline involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to exhibit antimicrobial activity by interfering with the synthesis of nucleic acids and proteins in microorganisms . The compound may also exert its effects through the inhibition of enzymes and receptors involved in various biological processes .
Vergleich Mit ähnlichen Verbindungen
4-Chloro-6-(difluoromethoxy)quinoline can be compared with other similar compounds, such as:
4-Chloro-6-(trifluoromethyl)quinoline: This compound has a trifluoromethyl group instead of a difluoromethoxy group, which may result in different chemical and biological properties.
6-Bromo-4-(difluoromethoxy)quinoline: The presence of a bromo group instead of a chloro group can influence the reactivity and applications of the compound.
4-Bromo-6-chloro-2-(trifluoromethyl)quinoline:
Eigenschaften
IUPAC Name |
4-chloro-6-(difluoromethoxy)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF2NO/c11-8-3-4-14-9-2-1-6(5-7(8)9)15-10(12)13/h1-5,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKBLMJLFIOJWFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1OC(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















